1-Methyl-1-azoniabicyclo[2.2.2]octane
Description
1-Methyl-1-azoniabicyclo[2.2.2]octane (systematic name: 1-methylquinuclidinium iodide, abbreviated as MQN in pharmacological studies) is a quaternary ammonium compound characterized by a bicyclo[2.2.2]octane framework with a methyl group attached to the nitrogen atom. Its rigid bicyclic structure enhances steric stability and influences receptor binding, making it a key scaffold in medicinal chemistry. MQN has been studied extensively for its role in modulating nicotinic α7-type acetylcholine receptors (nAChRs), where it acts as a selective agonist or antagonist depending on structural modifications .
Properties
CAS No. |
15302-92-8 |
|---|---|
Molecular Formula |
C8H16N+ |
Molecular Weight |
126.22 g/mol |
IUPAC Name |
1-methyl-1-azoniabicyclo[2.2.2]octane |
InChI |
InChI=1S/C8H16N/c1-9-5-2-8(3-6-9)4-7-9/h8H,2-7H2,1H3/q+1 |
InChI Key |
MFQQHFRKVCFEBQ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]12CCC(CC1)CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1-azoniabicyclo[2.2.2]octane can be synthesized through several methods. One common approach involves the quaternization of 1-azabicyclo[2.2.2]octane with methyl iodide. The reaction typically occurs in an aprotic solvent such as acetonitrile or acetone, under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1-azoniabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can replace the methyl group with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: N-oxides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted quaternary ammonium compounds.
Scientific Research Applications
1-Methyl-1-azoniabicyclo[2.2.2]octane has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: It serves as a model compound for studying the behavior of quaternary ammonium compounds in biological systems.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: It is used in the formulation of surfactants and detergents, enhancing their effectiveness.
Mechanism of Action
The mechanism of action of 1-Methyl-1-azoniabicyclo[2.2.2]octane involves its interaction with biological membranes and enzymes. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, altering membrane permeability and function. Additionally, it can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Structural Analogs within the Bicyclo[2.2.2]octane Family
The bicyclo[2.2.2]octane core is a versatile bioisostere for aromatic rings and other rigid frameworks. Key structural analogs include:
Key Findings :
- Alkyl Chain Impact : The substitution at N1 significantly affects pharmacological properties. MQN (methyl) shows moderate receptor affinity, while EQN (ethyl) exhibits enhanced duration of action due to increased lipophilicity .
- Functional Group Additions : Clidinium Bromide’s diphenylacetyl group enhances anticholinergic activity by interacting with hydrophobic pockets in muscarinic receptors .
- Bioisosterism : 2-Oxabicyclo[2.2.2]octane replaces phenyl rings in drugs like Imatinib, improving metabolic stability while retaining target binding .
Pharmacological Analogs in Receptor Targeting
Nicotinic α7 Receptor Modulators
- MQN vs. Quinuclidine (QN) : QN lacks the methyl group, resulting in lower selectivity for α7 nAChRs. MQN’s methyl substituent enhances steric hindrance, reducing off-target effects .
- GTS-21 (DMXB-A) : A partial agonist with a dimethoxybenzylidene group, showing higher cognitive efficacy than MQN but shorter half-life .
Muscarinic Antagonists
- Clidinium Bromide vs. MQN : Clidinium’s diphenylacetyl group confers 100-fold higher affinity for muscarinic M3 receptors compared to MQN, making it clinically viable for gastrointestinal disorders .
- 4-Hydroxyl(diphenyl)methyl-substituted Quinuclidines : These derivatives, such as Compound 14o, exhibit slow reversibility and long-lasting bronchoprotection, outperforming MQN in respiratory applications .
Insights :
- Solubility: MQN’s high solubility suits intravenous formulations, while Clidinium’s lipophilicity favors oral administration .
- Synthetic Complexity : 2-Oxabicyclo[2.2.2]octane derivatives require specialized catalysts for oxygen insertion, limiting scalability compared to MQN .
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 1-Methyl-1-azoniabicyclo[2.2.2]octane derivatives, and how can purity be verified?
- Methodology : A high-yield (99%) synthesis involves reacting quinuclidine hydrochloride with methyl iodide in methanol, catalyzed by KHCO₃ at room temperature for 12 hours. Purification is achieved via solvent evaporation and chloroform extraction. Purity is confirmed using and NMR spectroscopy, with characteristic peaks at δ 2.93 ppm (N–CH₃) and δ 57.4 ppm (quinuclidine carbons), respectively .
Q. What safety precautions are necessary when handling this compound compounds?
- Methodology : Use nitrile gloves and chemical-resistant lab coats to avoid skin contact (GHS Category 2 skin irritation). Employ fume hoods for ventilation to mitigate respiratory risks (H335). Store in airtight containers away from oxidizers, and dispose of waste via approved hazardous protocols .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology : NMR (300–500 MHz) in D₂O or CD₃OD resolves methyl and quinuclidine protons. NMR identifies quaternary carbons (δ 19–57 ppm). High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., m/z 126.1277 for C₈H₁₆N⁺) .
Advanced Research Questions
Q. How does the bicyclo[2.2.2]octane moiety influence the pharmacological activity of anticholinergic agents like Clidinium Bromide?
- Methodology : The rigid bicyclic structure enhances receptor binding by restricting conformational flexibility. Structure-activity relationship (SAR) studies compare analogs with varying substituents on the bicyclo[2.2.2]octane core. In vitro assays (e.g., muscarinic receptor binding) quantify potency, while molecular docking predicts steric and electronic interactions .
Q. What methodological approaches are used to evaluate bicyclo[2.2.2]octane as a bioisostere for aromatic rings in drug design?
- Methodology : Replace phenyl groups in lead compounds (e.g., Vorinostat) with bicyclo[2.2.2]octane and assess bioactivity via cell-based assays (e.g., HDAC inhibition). Computational modeling (DFT or MD simulations) evaluates electronic and steric mimicry. X-ray crystallography confirms structural alignment with target proteins .
Q. How can isotopic labeling (e.g., deuterium) enhance pharmacokinetic studies of bicyclo[2.2.2]octane derivatives?
- Methodology : Synthesize deuterated analogs (e.g., Clidinium Iodide-D₃) using deuterated methyl iodide. Use LC-MS/MS to track metabolic stability in vivo. Compare pharmacokinetic parameters (t₁/₂, AUC) between labeled and unlabeled compounds to elucidate metabolic pathways .
Q. What role do these derivatives play in asymmetric catalysis, and how is enantiomeric purity assessed?
- Methodology : Chiral bicyclo[2.2.2]octane ligands (e.g., 1,2-diaminobicyclo derivatives) are used in copper-catalyzed Henry reactions. Enantiomeric excess (ee) is determined via chiral HPLC or NMR with chiral shift reagents. Catalyst performance is optimized by varying ligand stereochemistry .
Q. How can crystallographic software like SHELXL aid in structural analysis of bicyclo[2.2.2]octane compounds?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
